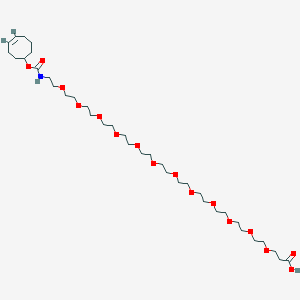

TCO-PEG12-acid

Description

Properties

Molecular Formula |

C36H67NO16 |

|---|---|

Molecular Weight |

769.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |

InChI Key |

FVJWPXWJNGHBBI-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

TCO-PEG12-acid: An In-depth Technical Guide to its Principle of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG12-acid, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into its core principle of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its application in creating precisely engineered biomolecular conjugates.

Core Principle of Action: A Two-Step Orthogonal Strategy

This compound is a molecule designed for the stable and specific linkage of two entities, typically a biomolecule and a payload (e.g., a small molecule drug, a fluorescent dye, or another protein). Its action is based on a two-step bioconjugation strategy that leverages two distinct and orthogonal reactive handles: a terminal carboxylic acid and a trans-cyclooctene (B1233481) (TCO) group. These are separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.

The first step involves the conjugation of the carboxylic acid to a primary amine-containing biomolecule. This is typically achieved through the formation of a stable amide bond, a reaction facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate enhances coupling efficiency and stability.[1][2]

The second step utilizes the unique reactivity of the TCO group in a bioorthogonal "click chemistry" reaction. Specifically, the TCO moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[4][5] The reaction forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[4]

The PEG12 spacer plays a crucial role by enhancing the aqueous solubility of the linker and the resulting conjugate, reducing steric hindrance during the conjugation reactions, and potentially improving the pharmacokinetic profile of the final bioconjugate.[5][6]

Quantitative Data

The efficiency and stability of bioconjugates are critical parameters. Below are tables summarizing key quantitative data related to the TCO-tetrazine ligation and the influence of PEG linkers.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | TCO reacting with a tetrazine | [4] |

| TCO Reactivity Increase with PEGylation | >4-fold increase | Incorporation of a 4-unit PEG chain | [7] |

| Conjugation Efficiency (TCO-tetrazine reaction) | >95% | General for TCO-tetrazine ligation | [8] |

| Parameter | Observation | Conditions | Reference |

| Half-life of TCO-conjugated antibody | ~1.9 days | TCO-functionalized polymer in plasma | [9] |

| Influence of PEG Linker on Half-life | A shorter PEG linker (PEG10) resulted in a two times shorter half-life compared to a TCO directly conjugated to a monoclonal antibody. | In vivo study | [9] |

| Stability of TCO group | The TCO functional group is stable in aqueous buffered media for weeks at 4°C. | General observation | [5] |

Note: Specific quantitative data on the conjugation efficiency and stability of this compound is not extensively available in the reviewed literature. The data presented is for closely related TCO-containing molecules and provides a strong indication of the expected performance. The actual efficiency and stability will be dependent on the specific biomolecule, reaction conditions, and the nature of the tetrazine-labeled payload.

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation process using this compound.

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule.

Materials:

-

This compound

-

Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in activation buffer or ultrapure water immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired molar excess of this compound to the required volume of activation buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Biomolecule:

-

Adjust the pH of the activated this compound solution to 7.2-7.5 by adding reaction buffer.

-

Immediately add the activated this compound solution to the biomolecule solution at the desired molar ratio.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the biomolecule.

-

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-labeled payload.

Materials:

-

TCO-functionalized biomolecule (from Protocol 1)

-

Tetrazine-labeled payload

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reactants:

-

Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled payload are in a compatible reaction buffer.

-

The concentration of the reactants will depend on the specific application, but the reaction is efficient even at low micromolar concentrations.

-

-

Ligation Reaction:

-

Add the tetrazine-labeled payload to the solution of the TCO-functionalized biomolecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine-labeled payload is often used to ensure complete reaction of the TCO groups.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled payload using size-exclusion chromatography or other appropriate chromatographic techniques.

-

Mandatory Visualizations

Structure and Reactive Moieties of this compound

Caption: Structure of this compound with its reactive moieties.

TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

Experimental Workflow for Bioconjugation using this compound

Caption: Experimental workflow for a two-step bioconjugation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the TCO-Tetrazine Ligation Mechanism

For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation stands out as a powerful tool in the realm of bioorthogonal chemistry. Its exceptional kinetics and high specificity make it ideal for applications demanding precision in complex biological environments, such as antibody-drug conjugation, in vivo imaging, and targeted drug delivery.[1][2][3] This guide delves into the core mechanism, quantitative data, experimental protocols, and logical workflows associated with this remarkable reaction.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[2][4] In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[2] The process involves two main steps:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[2]

-

Retro-Diels-Alder Reaction: This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[2] This step is the driving force for the reaction's completion.[5]

The final product is a stable dihydropyridazine (B8628806) conjugate, which can further tautomerize and oxidize.[2][5] The reaction is notable for proceeding without the need for a catalyst and its only byproduct is nitrogen gas.[5][6]

Mechanism of the TCO-tetrazine ligation.

Quantitative Data: Kinetics and Reaction Parameters

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹.[2][6] This allows for efficient conjugation even at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[3] The reaction rate is influenced by the electronic properties of the TCO and tetrazine derivatives; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can increase the reaction rate.[4]

| Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |

| sTCO and 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Water | [7] |

| TCO-conjugated CC49 mAb and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS (37 °C) | [7] |

| ATTO-tetrazines and TCO | up to 1000 | Aqueous media | [8] |

| TCO and Tetrazine | 1 - 1x10⁶ | PBS | [6] |

| sTCO-acid and dimethylcarbamate-tetrazine | 23,800 ± 400 | 25% MeCN/PBS | [9] |

| TCO and dimethylcarbamate-tetrazine | 3.14 ± 0.10 | Acetonitrile (20 °C) | [9] |

Table 1: Selected Second-Order Rate Constants for TCO-Tetrazine Ligations.

The reaction is generally insensitive to pH in the range of 6-9 and can be performed at room temperature.[6] The progress of the reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[2][6]

Experimental Protocols

Below are generalized protocols for protein-protein conjugation and labeling with a fluorescent dye using the TCO-tetrazine ligation.

Protocol 1: Protein-Protein Conjugation

-

Protein A Activation with TCO-NHS Ester:

-

Dissolve 100 µg of Protein A in 100 µL of PBS. If the buffer contains primary amines like Tris or glycine, exchange it for PBS.[1]

-

Add 5 µL of 1 M NaHCO₃ to the protein solution.[1]

-

Add a molar excess (e.g., 20 nmol) of TCO-PEG-NHS ester dissolved in anhydrous DMSO or DMF.[1][6]

-

Incubate for 60 minutes at room temperature.[1]

-

Purify the TCO-activated Protein A using a spin desalting column.[1]

-

-

Protein B Activation with Tetrazine-NHS Ester:

-

TCO-Tetrazine Ligation:

-

Mix the TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[1]

-

Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.[1]

-

Monitor the reaction by observing the disappearance of the tetrazine's color.[1]

-

Purify the final conjugate using size-exclusion chromatography.[1]

-

Workflow for protein-protein conjugation.

Protocol 2: Fluorescent Labeling of a Tetrazine-Functionalized Molecule

-

Preparation of Solutions:

-

Ligation Reaction:

-

Purification:

-

Remove unreacted TCO-dye using a spin desalting column or size-exclusion chromatography.[5]

-

Applications in Drug Development: Pre-targeted Imaging

A significant application of the TCO-tetrazine ligation is in pre-targeted radioimmunotherapy and imaging.[10][11] This strategy separates the targeting of a tumor by an antibody from the delivery of a radionuclide, reducing the radiation dose to healthy tissues.[11]

The general workflow is as follows:

-

Step 1: Antibody Administration: A TCO-modified antibody is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from circulation.[12][13]

-

Step 2: Radiotracer Administration: A radiolabeled tetrazine is administered. It rapidly circulates and reacts with the TCO-modified antibody at the tumor site.[12][13]

-

Step 3: Imaging: Excess, unreacted radiolabeled tetrazine is quickly cleared from the body, allowing for high-contrast imaging of the tumor.[12][13]

Workflow for pre-targeted imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atto-tec.com [atto-tec.com]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

TCO-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, solubility, and applications of TCO-PEG12-acid, a key reagent in bioorthogonal chemistry.

Introduction

This compound is a heterobifunctional molecule that plays a pivotal role in the field of bioconjugation and drug development. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive moiety for bioorthogonal chemistry, and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure provides an exceptional combination of reactivity, hydrophilicity, and versatility, making it an invaluable tool for researchers and scientists.

The TCO group is renowned for its rapid and highly specific inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a copper catalyst, rendering it ideal for use in complex biological systems.[4][5] The PEG12 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of resulting bioconjugates. The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and antibodies, through standard amide bond formation.

This technical guide provides a detailed overview of the chemical properties, solubility, and common applications of this compound, complete with experimental protocols and visualizations to aid researchers in its effective utilization.

Chemical Properties and Solubility

The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₆₇NO₁₆ | |

| Molecular Weight | 769.92 g/mol | |

| CAS Number | 2353410-03-2 | |

| Purity | ≥95% | |

| Physical State | Colorless oil or liquid |

The solubility of a reagent is a critical factor in its practical application. The presence of the hydrophilic PEG12 spacer significantly enhances the solubility of this compound in aqueous solutions and a variety of organic solvents, facilitating its use in a broad range of experimental conditions.

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Acetonitrile | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Reactivity and Stability

The reactivity of this compound is dominated by the TCO group's participation in the IEDDA reaction with tetrazines, which is among the fastest bioorthogonal reactions known. The terminal carboxylic acid can be readily activated to react with primary and secondary amines to form stable amide bonds.

It is crucial to note that the TCO moiety has a limited shelf life due to its potential to isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, this compound should be stored at -20°C, protected from light and moisture. When handling, the use of anhydrous solvents is recommended to prevent hydrolysis of the carboxylic acid and maintain the integrity of the TCO group.

Experimental Protocols

Amide Coupling of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for conjugating this compound to a protein or other biomolecule containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody, protein)

-

Activation reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a mixture of EDC/Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4

-

Quenching solution: Hydroxylamine or Tris buffer

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).

-

This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

-

Activation of Carboxylic Acid: In a separate tube, pre-activate the this compound. For every 1 µmol of this compound, add 1.5 µmol of EDC and 3 µmol of Sulfo-NHS (if used) in reaction buffer. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated this compound solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will need to be optimized for the specific application but a 10-20 fold molar excess is a common starting point.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated this compound.

-

Purification: Remove excess, unreacted this compound and other small molecules from the TCO-labeled biomolecule using a desalting column or dialysis.

TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the bioorthogonal ligation of a TCO-functionalized biomolecule with a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized biomolecule (prepared as described above)

-

Tetrazine-labeled molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve both the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.

-

Ligation Reaction: Mix the two reactants in the desired stoichiometric ratio. A slight excess of the tetrazine-labeled molecule (e.g., 1.1-1.5 equivalents) is often used to ensure complete reaction of the TCO-functionalized biomolecule.

-

Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature. The exact time will depend on the concentration of the reactants and the specific tetrazine derivative used.

-

Analysis: The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or chromatography to confirm successful ligation.

-

Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or other appropriate methods.

Visualizations

Logical Workflow for this compound Application in Bioconjugation

The following diagram illustrates the sequential steps involved in utilizing this compound for labeling a target protein and subsequent ligation with a tetrazine-functionalized probe.

References

The Pivotal Role of the PEG12 Spacer in TCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation strategies, the synergy between bioorthogonal chemistry and linker technology is paramount for the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The linker connecting the TCO moiety to the biomolecule, however, is not a passive component. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) spacer, with a specific focus on the dodecaethylene glycol (PEG12) unit, in modulating the physicochemical and pharmacological properties of TCO-linked bioconjugates.

Enhancing Physicochemical Properties and Pharmacokinetics

The incorporation of a PEG spacer, such as PEG12, within a TCO linker architecture addresses fundamental challenges in bioconjugate development, primarily by mitigating the hydrophobicity of the payload and the linker itself.[1] This modification initiates a cascade of beneficial effects on the conjugate's properties.

1.1. Improved Solubility and Reduced Aggregation: Many cytotoxic payloads used in ADCs are inherently hydrophobic, leading to a propensity for aggregation, especially at high drug-to-antibody ratios (DARs).[1] This aggregation can result in manufacturing challenges, poor stability, and rapid clearance from circulation.[1] The hydrophilic nature of the PEG12 spacer enhances the overall solubility of the ADC, enabling the development of stable conjugates with higher DARs.[1][2]

1.2. Favorable Pharmacokinetic Profile: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules.[3][4][5] The PEG12 spacer contributes to:

-

Increased Hydrodynamic Size: The PEG chain creates a "hydration shell" around the conjugate, increasing its effective size.[2] This increased hydrodynamic volume reduces the rate of renal clearance, prolonging the circulation half-life.[2]

-

Slower Plasma Clearance: Studies have demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile.[1][6] As the PEG chain length increases, the clearance of the ADC from plasma slows down, leading to greater overall drug exposure.[1][6] A study on glucuronide-MMAE linkers showed that this effect tends to plateau around a PEG8 to PEG12 length.[6]

-

Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, the PEG12 spacer can reduce the risk of an immune response against the bioconjugate.[4][5]

The following table summarizes the impact of PEG spacer length on key pharmacokinetic parameters, as extrapolated from multiple studies.

| PEG Spacer Length | Relative Plasma Clearance | Relative Overall Exposure (AUC) | Reference(s) |

| No PEG | Highest | Lowest | [1][6] |

| PEG4 | Moderate | Moderate | [1][7] |

| PEG8 | Low | High | [1][2][6] |

| PEG12 | Low | High | [2][6][8] |

| PEG24 | Low | High | [2][6] |

Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics. The data presented is a qualitative summary from the cited literature. Actual values are dependent on the specific antibody, payload, and linker chemistry.

Impact on Conjugation Efficiency and Reactivity

The PEG12 spacer also plays a crucial role in the efficiency and outcome of the bioconjugation process and the subsequent bioorthogonal reaction.

2.1. Mitigating Steric Hindrance: The flexible nature of the PEG12 spacer provides a physical separation between the bulky antibody and the reactive TCO moiety.[9][10] This separation minimizes steric hindrance, making the TCO group more accessible for the rapid and efficient iEDDA reaction with a tetrazine-functionalized molecule.[9][10]

2.2. Influence on Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by the PEG spacer can influence the achievable DAR. For hydrophobic linker-payloads, the inclusion of a PEG12 spacer can lead to higher, more homogeneous DAR values by preventing aggregation during the conjugation process.[2] However, for less hydrophobic payloads, a long PEG spacer might introduce steric hindrance that could potentially reduce the final DAR.[2]

| PEG Spacer Length | Average DAR (for a hydrophobic payload) | Reference(s) |

| No PEG | Lower, more heterogeneous | [2] |

| PEG8 | Higher | [2] |

| PEG12 | Higher, more homogeneous | [2] |

Table 2: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). This table illustrates the general trend observed with hydrophobic payloads.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of a TCO-PEG12-NHS ester linker and its conjugation to an antibody.

3.1. Synthesis of TCO-PEG12-NHS Ester: The synthesis of a TCO-PEG12-NHS ester is a multi-step process that involves the coupling of a functionalized TCO precursor with a PEG12 derivative, followed by activation of the terminal carboxylic acid to an NHS ester.[11]

-

Step 1: Functionalization of PEG12: A commercially available PEG12 diol is typically mono-functionalized with a protecting group on one hydroxyl terminus and a carboxylic acid on the other.

-

Step 2: Coupling of TCO: A TCO precursor containing a reactive group (e.g., an amine or alcohol) is coupled to the free terminus of the functionalized PEG12.

-

Step 3: NHS Ester Formation: The terminal carboxylic acid on the PEG12 chain is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

-

Step 4: Purification: The final TCO-PEG12-NHS ester product is purified using chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.

3.2. Antibody Conjugation with TCO-PEG12-NHS Ester: This protocol outlines the general steps for conjugating the TCO-PEG12-NHS ester to an antibody via primary amines (lysine residues).

-

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

-

TCO-PEG12-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column for purification

-

-

Procedure:

-

Antibody Preparation: The antibody solution is prepared at a specific concentration in the reaction buffer.

-

Linker Addition: A calculated molar excess of the TCO-PEG12-NHS ester solution is added to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.

-

Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purification: The resulting TCO-functionalized antibody is purified from unconjugated linker and other small molecules using size-exclusion chromatography (SEC).

-

Characterization: The conjugate is characterized to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

-

Visualizing Workflows and Pathways

4.1. Experimental Workflow for ADC Preparation

Workflow for the preparation of an antibody-drug conjugate using a TCO-PEG12 linker.

4.2. Influence of PEG12 Spacer on ADC Properties

Logical diagram illustrating the multifaceted influence of the PEG12 spacer on ADC properties.

4.3. ADC Internalization and Payload Release Pathway

Signaling pathway of ADC action from receptor binding to apoptosis induction.

Conclusion

The PEG12 spacer is a critical component in the design of TCO linkers for the development of advanced bioconjugates. Its role extends far beyond that of a simple spacer, profoundly influencing the solubility, stability, and pharmacokinetic properties of the final conjugate. By enhancing the hydrodynamic size, reducing aggregation, and minimizing steric hindrance, the PEG12 spacer enables the creation of more homogeneous, stable, and efficacious therapeutics with improved safety profiles. For researchers and drug developers, the rational selection of the PEG spacer length, with PEG12 often representing an optimal balance, is a key consideration in the design of next-generation antibody-drug conjugates and other targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.begellhouse.com [dl.begellhouse.com]

- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. TCO-PEG6-NHS ester | Benchchem [benchchem.com]

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Core Principles and Applications for Researchers and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a powerful tool in chemical biology, drug development, and materials science, prized for its exceptional speed, selectivity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA chemistry, presents key quantitative data, details experimental protocols for its application, and illustrates fundamental concepts through logical diagrams.

Core Principles of IEDDA Reactions

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][3] This is the reverse of the electronic demand in a classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The unique reactivity of IEDDA pairs allows for "click chemistry," enabling the rapid and specific formation of covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1]

Electronic Requirements and Molecular Orbitals:

The rate of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory.[2][5] Specifically, the reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[2][5]

-

Dienes: Electron-poor dienes are essential for IEDDA reactions. This is typically achieved by incorporating electron-withdrawing groups or electronegative heteroatoms into the diene structure.[3] 1,2,4,5-tetrazines (Tz) are the most commonly used dienes in IEDDA reactions due to their high reactivity and the irreversible nature of the subsequent reaction.[5][6] The reactivity of tetrazines can be tuned by the substituents on the tetrazine core; electron-withdrawing groups increase reactivity but can decrease stability.[5]

-

Dienophiles: Electron-rich dienophiles are the other key component.[3] Common classes of dienophiles include strained alkenes and alkynes like trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes, as well as vinyl ethers and enamines.[3][7] The strain in cyclic dienophiles contributes significantly to their high reactivity.[5]

Reaction Mechanism:

The IEDDA reaction proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate.[6][8] In the case of tetrazine ligations, this intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[7] This nitrogen release is a key thermodynamic driving force for the reaction and renders it irreversible.[7] The reaction can be monitored by following the disappearance of the characteristic absorption of the tetrazine between 510 and 550 nm.[5]

Key Advantages of IEDDA Reactions:

-

Biocompatibility: The reaction proceeds efficiently in aqueous media and within living systems without interfering with native biological processes.[8]

-

Fast Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][7]

-

High Selectivity: The specific electronic requirements of the diene and dienophile ensure that they react selectively with each other, even in the presence of a vast excess of other functional groups found in biological systems.[8]

-

Catalyst-Free: The reaction does not require the use of potentially toxic metal catalysts.[8]

Quantitative Data: Reaction Kinetics

The rate of the IEDDA reaction is highly dependent on the specific diene and dienophile pairing. The following table summarizes representative second-order rate constants for various IEDDA reaction partners.

| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| Dipyridyl-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | 9:1 Methanol/Water |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | Not Specified |

| Various Tetrazines | trans-cyclooctene (TCO) derivatives | 1 - 10⁶ | Aqueous Media |

| 3-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | ~1140 | Methanol |

Data compiled from multiple sources.[5][7][9]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of IEDDA reactions in a research setting.

1. General Synthesis of a 1,2,4,5-Tetrazine

This protocol describes a general method for synthesizing a 3,6-disubstituted-1,2,4,5-tetrazine from a nitrile.

-

Materials:

-

Substituted nitrile (e.g., 2-cyanopyridine)

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, ice bath

-

-

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the substituted nitrile (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[6] Stir the reaction at room temperature or gently heat to 78°C for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[6] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[6] A color change to a vibrant pink or red indicates the formation of the tetrazine.[6]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel to yield the final colored solid product.[6]

-

2. Antibody-Oligonucleotide Conjugation via IEDDA

This protocol details the conjugation of a tetrazine-modified antibody to a trans-cyclooctene (TCO)-modified oligonucleotide.[1]

-

Materials:

-

Antibody of interest

-

NHS-ester functionalized tetrazine

-

TCO-modified oligonucleotide

-

Phosphate Buffered Saline (PBS)

-

Borate Buffered Saline (BBS)

-

30 kDa Molecular Weight Cut-Off (MWCO) spin filter

-

-

Procedure:

-

Preparation of Tetrazine-Labeled Antibody:

-

Dissolve the antibody in 1X BBS to a concentration of 1-5 mg/mL.

-

Prepare a 2 mM solution of the NHS-ester functionalized tetrazine in a suitable organic solvent (e.g., DMSO).

-

Add the tetrazine solution to the antibody solution. A 5-10 fold molar excess of tetrazine is a good starting point. Mix gently.

-

Incubate at room temperature for 30 minutes.[1]

-

Quench the reaction by adding glycine to a final concentration of 100 mM and incubate for an additional 5 minutes.[1]

-

-

Purification of Tetrazine-Labeled Antibody:

-

Transfer the labeling reaction to a 30 kDa MWCO spin filter.[1]

-

Centrifuge at 14,000 x g for 5 minutes. Discard the flow-through.[1]

-

Wash the retained antibody with 1X BBS and repeat the centrifugation.[1]

-

Collect the purified, tetrazine-labeled antibody by inverting the filter and centrifuging at 1,000 x g for 2 minutes.[1]

-

-

iEDDA Ligation:

-

Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer like PBS. A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.[1]

-

Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

-

-

Analysis: The resulting antibody-oligonucleotide conjugate can be analyzed by methods such as SDS-PAGE and UV-Vis spectroscopy.

-

3. Live Cell Labeling

This protocol outlines the labeling of a protein of interest expressed in mammalian cells with a genetically incorporated TCO-lysine using a tetrazine-functionalized fluorescent dye.[1]

-

Materials:

-

Mammalian cells expressing the protein of interest containing TCO-lysine.

-

Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

-

Cell culture medium (e.g., DMEM).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microscope.

-

-

Procedure:

-

Cell Culture and Protein Expression: Culture the mammalian cells under standard conditions to express the protein of interest containing the TCO-lysine.[1]

-

Labeling:

-

Prepare a stock solution of the tetrazine-functionalized fluorescent dye in a biocompatible solvent like DMSO.

-

Dilute the dye stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and add the medium containing the tetrazine dye.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells several times with PBS to remove any unbound dye.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

-

-

Visualizations

The following diagrams illustrate the core concepts of the IEDDA reaction and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

Navigating the Stability and Shelf-Life of TCO-PEG12-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precision and stability of its molecular tools. Among these, TCO-PEG12-acid has emerged as a valuable linker, enabling the powerful bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazines. However, the inherent reactivity of the strained TCO moiety necessitates a thorough understanding of its stability and shelf-life to ensure the success and reproducibility of experimental and therapeutic applications. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, supported by available data, experimental protocols, and key considerations for its handling and storage.

Core Stability Considerations: The Isomerization Challenge

The primary factor limiting the shelf-life and in-application stability of this compound is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1][2][3] This conversion, a relaxation of the strained ring system, results in a complete loss of reactivity towards tetrazines, thereby quenching the desired click chemistry reaction. Several factors can accelerate this degradation pathway.

Key Factors Influencing TCO Isomerization:

-

Thiols: High concentrations of thiols have been shown to promote the isomerization of TCOs.[5][6] This is a critical consideration in biological systems where endogenous thiols like glutathione (B108866) are present in significant concentrations.

-

Copper Ions: The presence of copper-containing proteins in serum has been identified as a contributor to the deactivation of TCO-labeled monoclonal antibodies, with the underlying mechanism being the isomerization to the cis-form.[7]

-

Long-term Storage: Manufacturers consistently advise against the long-term storage of TCO compounds due to the inherent propensity for isomerization.[1][2][3]

Recommended Storage and Handling

To mitigate the risk of degradation and ensure the integrity of this compound, stringent storage and handling procedures are paramount.

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C for long-term stability.[1][2] |

| Shipping Temperature | Typically shipped at ambient temperature for short durations, but immediate transfer to recommended storage conditions upon receipt is crucial. |

| Light Exposure | Store in the dark to prevent potential light-mediated isomerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG chain, although this is a secondary concern to TCO isomerization. |

| Solution Stability | Prepare solutions fresh for each use. Avoid prolonged storage of this compound in solution, especially in protic or aqueous solvents. |

Quantitative Stability Data (for related TCO compounds)

While specific quantitative stability data for this compound is limited in publicly available literature, studies on other TCO derivatives provide valuable insights into the expected stability profile.

| Compound | Condition | Observation | Reference |

| s-TCO•AgNO3 (neat) | Stored in an open flask at 30°C for 3 days | ≥95% purity maintained | [5] |

| s-TCO•AgNO3 (in solution) | Methanol-d4 or DMSO-d6 at 30°C for 3 days | ≥95% purity maintained | [5] |

| d-TCO | Phosphate-buffered D2O at room temperature | No degradation or isomerization for up to 14 days | [7] |

| d-TCO | Human serum at room temperature for 4 days | >97% remained as the trans-isomer | [7] |

| s-TCO conjugated to mAb | in vivo | Half-life of 0.67 days | [7] |

| TCO-functionalized compound | DMSO-d6 at 90°C | ~20% isomerization to CCO after 70 minutes | [4] |

Note: s-TCO (bicyclo[6.1.0]non-4-ene) and d-TCO (cis-dioxolane-fused trans-cyclooctene) are highly strained and more reactive TCO derivatives. Their stability profiles may differ from the parent TCO structure in this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, the following protocols can be adapted.

Protocol 1: Assessing pH Stability of this compound using HPLC

This protocol provides a framework for determining the rate of isomerization of this compound at different pH values.

Materials:

-

This compound

-

A series of buffers with a range of pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4-5, 100 mM sodium phosphate (B84403) for pH 6-8, 100 mM sodium carbonate-bicarbonate for pH 9-10)

-

Anhydrous DMSO or DMF for stock solution preparation

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Incubation:

-

In separate vials, dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

-

Immediately analyze the aliquots by reverse-phase HPLC.

-

-

HPLC Analysis:

-

Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to separate this compound from its CCO isomer.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm). The TCO and CCO isomers should have distinct retention times.

-

-

Data Analysis:

-

Quantify the peak areas for both the TCO and CCO isomers at each time point.

-

Calculate the percentage of remaining this compound at each time point for each pH condition.

-

Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life at each pH.

-

Protocol 2: Monitoring TCO Isomerization by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to directly observe the conversion of the TCO to the CCO isomer.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent if needed)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. The vinylic protons of the trans- and cis-cyclooctene rings will have distinct chemical shifts.

-

Incubation and Monitoring:

-

Incubate the NMR tube at a desired temperature.

-

Acquire ¹H NMR spectra at regular intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the vinylic protons of both the TCO and CCO isomers in each spectrum.

-

Calculate the ratio of the two isomers at each time point to determine the rate of isomerization.

-

Visualizing Degradation and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a typical experimental workflow for stability assessment.

Conclusion

This compound is a powerful tool for bioconjugation, but its utility is intrinsically linked to the stability of the trans-cyclooctene moiety. The primary degradation pathway, isomerization to the inactive cis-cyclooctene, is accelerated by factors such as elevated temperature and the presence of thiols. By adhering to strict storage and handling protocols, including low-temperature storage and minimizing time in solution, researchers can significantly extend the shelf-life and ensure the reliability of this important reagent. For applications requiring high stability, particularly in complex biological media, careful consideration of the experimental conditions and, if necessary, empirical determination of the this compound stability profile using techniques like HPLC or NMR is strongly recommended. This proactive approach will ultimately lead to more robust and reproducible outcomes in research and drug development.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. TCO-PEG12-amine | BroadPharm [broadpharm.com]

- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]

- 4. rsc.org [rsc.org]

- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC Synthesis Utilizing TCO-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) incorporating the TCO-PEG12-acid linker. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to leverage this versatile linker in the pursuit of targeted protein degradation.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a bifunctional linker that offers several advantages in PROTAC synthesis:

-

Polyethylene Glycol (PEG) Chain: The 12-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is also a critical parameter for optimizing the formation of a productive ternary complex.

-

Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, typically the E3 ligase ligand or the target protein ligand, through stable amide bond formation.

-

Trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized counterpart. This bioorthogonal reaction is highly efficient, proceeds under mild conditions, and is well-suited for the final ligation step in a modular PROTAC synthesis strategy.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the separate synthesis or acquisition of the target protein ligand (warhead) and the E3 ligase ligand, one of which must be functionalized with a tetrazine group for the final click chemistry step.

The general workflow can be summarized as follows:

-

Amide Coupling: The this compound is coupled to an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation.

-

Click Chemistry Ligation: The resulting TCO-containing intermediate is then reacted with the tetrazine-functionalized binding partner through an iEDDA reaction to yield the final PROTAC.

This modular approach allows for the rapid generation of a library of PROTACs by varying the warhead, E3 ligase ligand, and the linker attachment points to empirically determine the optimal combination for efficient protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Molecule

This protocol describes the coupling of this compound to a molecule (Component A, either the warhead or E3 ligase ligand) containing a primary or secondary amine.

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-functionalized Component A (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen or argon atmosphere, dissolve this compound in anhydrous DMF.

-

To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized Component A to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TCO-PEG12-Component A conjugate.

Protocol 2: PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the final ligation step to synthesize the PROTAC by reacting the TCO-functionalized intermediate from Protocol 1 with a tetrazine-functionalized binding moiety (Component B).

Reagents and Materials:

-

TCO-PEG12-Component A (1.0 eq)

-

Tetrazine-functionalized Component B (1.0 - 1.2 eq)

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reaction vial

-

Stirring apparatus

-

High-performance liquid chromatography (HPLC) for purification

-

LC-MS and NMR for characterization

Procedure:

-

Ensure all glassware is dry and perform the reaction under an inert atmosphere if the reagents are sensitive to air or moisture.

-

Dissolve the tetrazine-functionalized Component B in the chosen anhydrous solvent.

-

Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-PEG12-Component A to the solution.

-

Stir the reaction mixture at room temperature. The iEDDA reaction is typically fast and can be complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters for quantitative assessment include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC-TCO-1 | BRD4 | VHL | HeLa | 50 | 90 |

| Hypothetical PROTAC-TCO-2 | BTK | CRBN | Ramos | 25 | 95 |

| Hypothetical PROTAC-TCO-3 | EGFR | VHL | HCC827 | 100 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in PROTAC synthesis and evaluation.

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a robust and versatile strategy for the development of novel targeted protein degraders. Its properties facilitate a modular "click chemistry" approach, enabling the efficient generation and optimization of PROTAC candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this technology in their drug discovery endeavors. Successful application of these methodologies, coupled with rigorous quantitative biological evaluation, will be crucial in advancing the next generation of therapeutics based on targeted protein degradation.

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with TCO-PEG12-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent labeling of antibodies with a trans-cyclooctene (B1233481) (TCO) moiety using TCO-PEG12-NHS ester. This process is fundamental for a powerful bioorthogonal chemistry strategy known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The TCO group reacts with exceptional speed and selectivity with a tetrazine-labeled molecule, forming a stable covalent bond.[1][2] This reaction is highly efficient under mild, physiological conditions and does not require a copper catalyst, making it ideal for biological applications.[1]

The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances the water solubility of the labeling reagent and the resulting conjugate, while also minimizing steric hindrance.[3][4] This ensures the accessibility of the TCO group for subsequent reaction with its tetrazine partner. Labeled antibodies can be used in a variety of applications, including pre-targeted in vivo imaging, cell-based assays, and the construction of antibody-drug conjugates (ADCs).[5][6][7]

Quantitative Data Summary

The efficiency and degree of labeling can be influenced by several factors, including the molar ratio of the TCO-PEG12-NHS ester to the antibody, the reaction time, and the temperature. The following table summarizes typical reaction parameters cited in various studies.

| Parameter | Value Range | Source(s) |

| Molar Excess of TCO-PEG12-NHS Ester to Antibody | 5 to 1000 equivalents | [5][8][9] |

| Reaction Incubation Time | 30 minutes to 4 hours | [8][9][10] |

| Reaction Temperature | Room Temperature to 37°C | [5][9] |

| Reaction pH | 7.5 to 8.5 | [5][9] |

Experimental Protocol: Antibody Labeling with TCO-PEG12-NHS Ester

This protocol details the steps for conjugating TCO-PEG12-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest

-

TCO-PEG12-NHS ester[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

-

Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.5-8.5. If your antibody is in a buffer containing primary amines like Tris, it must be exchanged into an amine-free buffer.[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO).[9]

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

TCO-PEG12-NHS Ester Preparation:

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMF or DMSO.[10]

-

-

Conjugation Reaction:

-

Calculate the required volume of the TCO-PEG12-NHS ester stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended).

-

Add the calculated volume of the TCO-PEG12-NHS ester stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid antibody precipitation.

-

Incubate the reaction mixture for 1-3 hours at room temperature or 90 minutes at 37°C.[5][8] Protect the reaction from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction and quench any unreacted TCO-PEG12-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the TCO-Labeled Antibody:

-

Remove the excess, unreacted TCO-PEG12-NHS ester and byproducts using a desalting column or dialysis.[9]

-

For desalting columns: Equilibrate the column with PBS according to the manufacturer's instructions. Apply the reaction mixture and elute the labeled antibody with PBS.

-

For dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

-

-

Characterization and Storage:

-

Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA assay or by measuring absorbance at 280 nm).

-

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined if a chromophore is part of the TCO reagent or by other analytical methods.[9]

-

Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Note that TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[3]

-

Visualizations

Experimental Workflow for Antibody Labeling and Bioorthogonal Reaction

Caption: Workflow for antibody labeling with TCO-PEG12-NHS ester and subsequent bioorthogonal reaction.

Mechanism of TCO-Tetrazine Ligation

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

References

- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]

- 4. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]

- 5. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. interchim.fr [interchim.fr]

TCO-PEG12-acid in Live Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent features a trans-cyclooctene (B1233481) (TCO) group, which undergoes a rapid and highly specific 'click' reaction with a tetrazine-labeled probe. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate. The terminal carboxylic acid group allows for straightforward conjugation to primary amines on biomolecules of interest, such as proteins, antibodies, or small molecule ligands, using standard carbodiimide (B86325) chemistry.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging applications.[1][2] This system allows for a two-step labeling strategy, often referred to as pretargeting, where a TCO-modified biomolecule is first introduced and allowed to localize, followed by the addition of a tetrazine-functionalized imaging probe (e.g., a fluorophore).[1][3] This approach minimizes background fluorescence and allows for the use of smaller, more cell-permeable imaging agents.

Principle of TCO-Tetrazine Bioorthogonal Ligation

The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This reaction is highly specific and does not interfere with native biological processes.[4] The key steps involve:

-

Functionalization: A biomolecule of interest is conjugated with this compound. The carboxylic acid group on the TCO reagent reacts with a primary amine on the biomolecule to form a stable amide bond.

-

Pretargeting: The TCO-labeled biomolecule is introduced into the live cell system, where it localizes to its specific target.

-

Labeling: A tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is added. The tetrazine rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond and rendering the target biomolecule visible.

Applications in Live Cell Imaging

The versatility of the TCO-tetrazine ligation has led to its adoption in a variety of live cell imaging applications:

-

Protein Labeling and Tracking: Site-specific labeling of proteins allows for the real-time visualization of their localization, trafficking, and dynamics within living cells.

-

Antibody-Drug Conjugate (ADC) Internalization: Researchers can visualize and quantify the uptake of TCO-modified antibodies or ADCs by target cells, providing insights into their mechanism of action.

-

Receptor Trafficking Studies: The movement of cell surface receptors, including internalization and recycling, can be monitored following ligand binding.

-

Pretargeted Imaging: In this approach, a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent. This strategy enhances the signal-to-noise ratio in imaging applications.

-

Super-Resolution Microscopy: The use of small, bright, and photostable tetrazine-fluorophores enables high-resolution imaging of subcellular structures.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the TCO-tetrazine bioorthogonal reaction for experimental design.

Table 1: this compound Properties

| Property | Value | Reference |

| Molecular Formula | C36H67NO16 | |

| Molecular Weight | 769.9 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Storage | -20°C, protect from light |

Table 2: TCO-Tetrazine Reaction Parameters

| Parameter | Value | Notes | Reference |

| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | With highly reactive tetrazines. | |

| Reaction Time | 10 - 60 minutes | At room temperature. | |

| Molar Excess of Tetrazine | 1.1 to 10-fold | A slight to moderate excess is often used to ensure complete labeling. | |

| Typical TCO-Antibody Conjugation Ratio | 2.6 - 27:1 | Higher ratios can alter antibody pharmacokinetics. |

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary amine-containing antibody using EDC/NHS chemistry.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

-

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix a 20-50 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the this compound.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated TCO-PEG12-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted TCO reagent using a desalting column equilibrated with PBS.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using analytical methods such as mass spectrometry.

-

Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Live Cell Imaging of a TCO-Labeled Antibody

This protocol outlines the steps for labeling live cells with a TCO-conjugated antibody followed by visualization with a tetrazine-fluorophore.

Materials:

-

Live cells of interest seeded on glass-bottom dishes

-

TCO-conjugated antibody (from Protocol 1)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-

Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 50-70%).

-

-

TCO-Antibody Incubation (Pretargeting):

-

Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete cell culture medium.

-

Replace the existing medium with the antibody-containing medium and incubate for 1-4 hours at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound TCO-conjugated antibody.

-

-

Tetrazine-Fluorophore Incubation (Labeling):

-

Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 5-10 µM) in pre-warmed live-cell imaging buffer.

-

Incubate the cells with this solution for 15-30 minutes at 37°C, protected from light.

-

-

Final Wash and Imaging:

-

Gently wash the cells two to three times with pre-warmed live-cell imaging buffer.

-

Replace the final wash buffer with fresh, pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

Caption: Visualization of antibody internalization using this compound.

Caption: Step-by-step workflow for TCO-based live cell imaging.

Caption: Functional components of the this compound reagent.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with TCO-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using a TCO-PEG12-acid linker. This system utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a tetrazine-modified antibody and the trans-cyclooctene (B1233481) (TCO) functional group on the linker. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final ADC.

Principle of this compound based ADC Development

The development of an ADC using this compound involves a three-stage process. First, the monoclonal antibody is functionalized with a tetrazine moiety, typically through the reaction of a tetrazine-NHS ester with lysine (B10760008) residues on the antibody. Concurrently, the cytotoxic payload, containing a reactive amine or hydroxyl group, is conjugated to the carboxylic acid of the this compound linker. Finally, the tetrazine-modified antibody is reacted with the TCO-linker-payload construct via a highly specific and rapid "click" chemistry reaction to form the final ADC.

Signaling Pathway of a Common ADC Target: HER2

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADC therapy, particularly in breast and gastric cancers. Overexpression of HER2 leads to the formation of homodimers or heterodimers with other ErbB family members, resulting in the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This activation promotes cell proliferation, survival, and invasion. ADCs targeting HER2 are designed to bind to the receptor, be internalized, and release their cytotoxic payload, leading to the targeted killing of HER2-expressing cancer cells.

Caption: HER2 Signaling Pathway.

Experimental Workflow

The overall workflow for generating a site-specific ADC with this compound involves antibody modification, linker-payload synthesis, and the final bioorthogonal conjugation, followed by purification and characterization.

Caption: Experimental workflow for ADC development.

Quantitative Data Summary